Z-11-Tetradecenal

Description

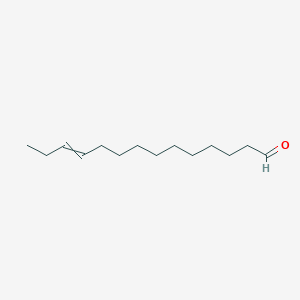

Structure

3D Structure

Properties

IUPAC Name |

(Z)-tetradec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYVVCZIOLVOK-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041258 | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35237-64-0 | |

| Record name | (Z)-11-Tetradecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35237-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-11-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-TETRADECENAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AV012RGIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Z 11 Tetradecenal

Precursor Substrate Utilization in Pheromone Glands

The production of (Z)-11-tetradecenal begins with the utilization of fatty acid precursors. These precursors can be sourced from existing fatty acids within the gland or synthesized de novo.

Integration of Fatty Acid Precursors (e.g., Hexadecanoic Acid)

The primary and most common route for the biosynthesis of C10-C18 moth sex pheromones starts with the de novo synthesis of saturated fatty acids, particularly hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid). plos.orgpnas.org In many lepidopteran species, hexadecanoic acid is the key starting material. slu.senih.gov For instance, in Heliothis virescens, (Z)-11-hexadecenal is a major pheromone component produced from the Δ11 desaturation of hexadecanoic acid. nih.gov This fatty acid is then subjected to a series of enzymatic modifications, including desaturation and chain-shortening, to yield the final pheromone component. plos.org Labeling studies have demonstrated that the application of deuterium-labeled hexadecanoic acid to pheromone glands results in the production of labeled (Z)-11-hexadecenal. slu.senih.gov

| Precursor | Intermediate | Final Product | Species Example |

| Hexadecanoic Acid | (Z)-11-Hexadecenoic Acid | (Z)-11-Hexadecenal | Heliothis virescens |

| Octadecanoic Acid | (Z)-11-Octadecenoic Acid | (Z)-9-Hexadecenal | Heliothis subflexa |

| Tetradecanoic Acid | (Z)-11-Tetradecenoic Acid | (Z)-11-Tetradecenal | Lobesia botrana |

De Novo Biosynthetic Pathways and Acetate (B1210297) Incorporation

In addition to utilizing existing fatty acids, pheromone glands can synthesize these precursors de novo from smaller molecules. The fundamental building block for this process is acetyl-CoA. nih.gov Through the action of fatty acid synthase (FAS), acetyl-CoA and malonyl-CoA are used to build the carbon chains of fatty acids like palmitate. nih.govresearchgate.net Studies involving radiolabeled acetate have confirmed its incorporation into pheromone components, providing direct evidence for de novo biosynthesis. slu.seresearchgate.net For example, in the bark beetle Ips pini, radiolabeled acetate was shown to be incorporated into the pheromone component ipsdienol. slu.se This de novo synthesis pathway ensures a ready supply of the necessary precursors for pheromone production. nih.gov

Enzymatic Transformations in (Z)-11-Tetradecenal Production

Once the fatty acid precursors are available, a cascade of specific enzymatic reactions takes place to produce the final (Z)-11-tetradecenal. These enzymes exhibit high specificity, which is crucial for producing the correct pheromone structure. vito.be

Mechanisms of Delta-11 Desaturation

A critical step in the biosynthesis of (Z)-11-tetradecenal is the introduction of a double bond at the 11th carbon position of the fatty acid chain. This is accomplished by a class of enzymes known as Δ11-desaturases. nih.govd-nb.info These enzymes are typically membrane-bound and utilize molecular oxygen and a reduced pyridine (B92270) nucleotide (like NADH) as a cofactor to remove two hydrogen atoms from the fatty acyl-CoA substrate, creating a cis double bond. The Δ11-desaturase in many moth species, such as Heliothis virescens and Heliothis subflexa, is the sole desaturase responsible for producing the necessary unsaturated intermediates from saturated fatty acids. slu.senih.gov Functional characterization of Δ11-desaturases from various moth species has confirmed their role in producing (Z)-11-unsaturated fatty acids from their saturated counterparts. d-nb.inforesearchgate.net

Role of Chain-Shortening Enzymes in Pheromone Specificity

Following desaturation, the fatty acid chain may need to be shortened to the correct length. In the case of (Z)-11-tetradecenal, a 16-carbon precursor like (Z)-11-hexadecenoic acid undergoes one round of chain-shortening to become a 14-carbon chain. slu.senih.gov This process is a limited form of β-oxidation, catalyzed by specific acyl-CoA oxidases. d-nb.infooup.com The chain-shortening enzymes can exhibit selectivity for certain isomers, which can influence the final ratio of pheromone components. nih.gov For example, in Heliothis virescens, (Z)-9-tetradecenal is produced by the Δ11 desaturation of hexadecanoic acid followed by a single round of chain-shortening. slu.senih.gov This controlled chain-shortening is a key determinant of the final pheromone structure and thus, its biological activity. pnas.org

Regulation of (Z)-11-Tetradecenal Biosynthesis

The production of (Z)-11-tetradecenal, a key semiochemical in many insect species, is a tightly regulated process. This control ensures that the pheromone is synthesized and released at the most opportune times for successful chemical communication, particularly for mating. The regulation involves a complex interplay of hormonal signals and environmental cues, primarily the light-dark cycle, which entrains endogenous circadian rhythms.

Hormonal Control of Pheromone Production (e.g., Pheromone Biosynthesis Activating Neuropeptide)

The primary hormonal regulator of sex pheromone production in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netwikipedia.org PBAN is a 33-amino acid peptide produced by a group of neurosecretory cells in the subesophageal ganglion (SEG), a part of the insect's brain complex. researchgate.netfrontiersin.org From the SEG, the hormone is released into the hemolymph (the insect equivalent of blood) and travels to its target site, the pheromone gland (PG). wikipedia.orgfrontiersin.org The PG, typically located in the intersegmental membrane between the eighth and ninth abdominal segments of female moths, is where the final steps of pheromone biosynthesis occur. frontiersin.org

The action of PBAN is initiated when it binds to a specific G-protein coupled receptor on the membrane of the pheromone gland cells. researchgate.netwikipedia.org This binding event triggers a signal transduction cascade inside the cell, leading to an increase in the intracellular concentration of second messengers, notably calcium ions (Ca2+) and cyclic AMP (cAMP). wikipedia.orgpnas.org Research on Helicoverpa zea, a species that utilizes the related compound (Z)-11-hexadecenal, demonstrated that extracellular Ca2+ is essential for PBAN activity. pnas.org The influx of calcium may activate an adenylate cyclase, the enzyme that synthesizes cAMP. pnas.org This cascade ultimately activates key enzymes involved in the final steps of the pheromone biosynthetic pathway, such as the reduction of fatty-acyl precursors to alcohols, which are then oxidized to form the aldehyde pheromone. wikipedia.orgnih.gov

Studies on various heliothine moths, which often use (Z)-11-tetradecenal or structurally similar aldehydes as pheromone components, have confirmed that PBAN directly stimulates the production of these compounds. frontiersin.orgslu.se Injecting synthetic PBAN can induce pheromone production even during the photophase (light period), when it would normally be absent. pnas.org Furthermore, suppressing the PBAN gene through RNA interference has been shown to significantly reduce the amount of sex pheromone produced. usda.gov This hormonal control allows the insect to precisely switch pheromone synthesis on and off, conserving energy and aligning production with the period of sexual activity. researchgate.net

Table 1: Experimental Findings on PBAN Regulation in Heliothine Moths

| Species | Experimental Approach | Key Finding | Reference |

| Helicoverpa zea | Isolated pheromone gland bioassay | Synthetic PBAN stimulated pheromone biosynthesis at concentrations as low as 0.02 pmol. | pnas.org |

| Helicoverpa zea | Second messenger analysis | PBAN activity requires extracellular Ca2+ and involves cAMP. | pnas.org |

| Helicoverpa zea | RNA interference (RNAi) | Suppression of the PBAN gene resulted in a 77% reduction in the production of the major pheromone component, (Z)-11-hexadecenal. | usda.gov |

| Heliothis virescens | PBAN injection in mated females | PBAN injection restored pheromone production in mated females, whose natural production had ceased. |

Diurnal Rhythms and Pheromone Release Dynamics

The biosynthesis and release of (Z)-11-tetradecenal are not continuous but follow a distinct daily pattern known as a diurnal or circadian rhythm. researcher.lifechemical-ecology.net This rhythmicity is crucial for synchronizing the chemical signaling of the emitting insect (typically the female) with the responsiveness of the receiving insect (the male). researcher.lifechemical-ecology.net In the vast majority of nocturnal moth species, pheromone production is confined to the scotophase (dark period). wikipedia.orgchemical-ecology.net

The circadian rhythm of pheromone production is directly linked to the timed release of PBAN from the subesophageal ganglion, which also follows a daily cycle. wikipedia.org PBAN is released into the hemolymph during the scotophase, initiating pheromone synthesis in the gland. wikipedia.org Consequently, the titer (concentration) of (Z)-11-tetradecenal and other pheromone components within the gland peaks during the dark period and is very low or undetectable during the photophase (light period). pnas.orgchemical-ecology.net

Pheromone release, however, is not solely dependent on its synthesis. It is an active process linked to a specific behavior known as "calling," where the female moth typically extrudes her ovipositor to expose the pheromone gland, allowing the volatile compounds to disperse into the air. nih.govresearcher.life Calling behavior itself is under circadian control and is synchronized to occur during the scotophase when males are actively searching for mates. researcher.lifechemical-ecology.net

The dynamics of release are often intermittent. A female may not call continuously throughout the scotophase but rather in shorter, repeated bouts. researchgate.netresearchgate.net This intermittent calling allows the female to manage her limited pheromone supply over the entire calling period. researchgate.net Research on Chloridea virescens shows an interaction between the amount of pheromone on the gland surface and the rate of its release. nih.gov Intermittent calling may allow the gland to replenish the pheromone on the cuticular surface between calling bouts, ensuring a sufficiently high release rate to attract males. researchgate.netnih.gov Environmental factors, especially temperature, can also influence the rate of pheromone release from the gland surface, with higher temperatures generally leading to higher release rates. researchgate.netresearchgate.net

Table 2: Typical Circadian Timing of Pheromone-Related Activities in Nocturnal Moths

| Activity | Typical Timing (Photoperiod) | Controlling Factor | Reference |

| PBAN Release | Scotophase (Dark Period) | Endogenous circadian clock | wikipedia.org |

| Pheromone Biosynthesis | Scotophase (Dark Period) | PBAN availability | pnas.orgchemical-ecology.net |

| Pheromone Gland Titer | Peaks during Scotophase | Rhythmic biosynthesis | researcher.lifechemical-ecology.net |

| Calling Behavior | Scotophase (Dark Period) | Endogenous circadian clock | researcher.liferesearchgate.net |

| Pheromone Emission | Coincides with calling during Scotophase | Calling behavior and pheromone availability | chemical-ecology.netresearchgate.net |

Pheromone System Integration and Behavioral Modulation by Z 11 Tetradecenal

Behavioral Responses Elicited by (Z)-11-Tetradecenal in Target Species

The detection of (Z)-11-Tetradecenal by male moths triggers a cascade of innate behaviors, guiding them from long-range searching to close-range courtship and mating attempts.

Upwind Flight Initiation and Orientation

The primary long-range behavioral response to (Z)-11-Tetradecenal, often in combination with its E-isomer, is the initiation of upwind flight, a behavior known as positive anemotaxis. up.ac.zaresearchgate.net In the western spruce budworm, Choristoneura occidentalis, a threshold concentration of its primary pheromone, a 92:8 blend of (E)- and (Z)-11-tetradecenal, was required to elicit upwind flight in a flight tunnel. nih.gov Similarly, for the spruce budworm, Choristoneura fumiferana, the blend of (E)- and (Z)-11-tetradecenal is the primary driver for attracting males and initiating upwind flight. nih.govunirioja.es Studies have shown that male C. fumiferana exhibit faster and more sustained flight in response to calling females than to synthetic blends, suggesting the presence of additional minor components that may enhance orientation. nih.govcambridge.orgresearchgate.net The addition of these minor components can modulate the flight speed and success rate of reaching the pheromone source. nih.gov

Close-Range Orientation and Courtship Behaviors

As a male moth approaches the source of a pheromone plume, the concentration of the components increases, triggering a shift from long-range searching to close-range orientation and courtship behaviors. In C. fumiferana, while the (E)- and (Z)-11-tetradecenal blend is sufficient for long-range attraction, other compounds identified in the female's cuticle, when added to the primary aldehydes, have been shown to release close-range copulatory responses, such as abdomen curling. nih.govresearchgate.net For example, the addition of (Z,Z,Z)-3,6,9-tricosatriene to the aldehyde blend specifically triggered these close-range behaviors. nih.govresearchgate.net In the obliquebanded leafroller, Choristoneura rosaceana, flight tunnel assays have demonstrated that while a two-component blend can initiate upwind flight, the addition of minor components, including (Z)-11-tetradecenal, increases the proportion of males that successfully locate and make contact with the pheromone source. oup.com

Attractiveness in Monitoring and Trapping Paradigms

The potent attractive properties of (Z)-11-Tetradecenal have been widely exploited in the development of monitoring and trapping systems for pest management. Synthetic lures containing (Z)-11-Tetradecenal, as part of a species-specific blend, are used to bait traps that capture male moths. nih.gov The effectiveness of these traps is highly dependent on the precise ratio of the pheromone components. For eastern populations of the obliquebanded leafroller, C. rosaceana, adding (Z)-11-tetradecenal to a three-component blend of acetates and an alcohol significantly increased moth capture in apple orchards. cambridge.org Conversely, removing (Z)-11-tetradecenal from a four-component lure resulted in a greater than 50% reduction in captured moths. cambridge.org In British Columbia, a four-component blend for C. rosaceana that included (Z)-11-tetradecenal captured the highest number of moths compared to other tested blends. oup.com These findings underscore the critical role of (Z)-11-tetradecenal in maximizing the efficacy of pheromone-based monitoring tools.

Table 1: Impact of (Z)-11-Tetradecenal on C. rosaceana Trap Captures

| Study Focus | Pheromone Blend Comparison | Result | Reference |

|---|---|---|---|

| Eastern Population Attractiveness | Addition of Z11-14:Al to a 3-component blend (Z11-14:Ac, E11-14:Ac, Z11-14:OH) | Significantly increased moth capture. | cambridge.org |

| Component Necessity | Removal of Z11-14:Al from a 4-component blend | >50% reduction in average total moths captured. | cambridge.org |

| Western Population Attractiveness | 4-component blend (including Z11-14:Al) vs. other blends | Captured the greatest number of obliquebanded leafrollers. | oup.com |

Multicomponent Pheromone Blends and Intercompound Synergism

(Z)-11-Tetradecenal rarely acts in isolation. Its behavioral activity is typically modulated by its presence within a precise, species-specific blend of multiple compounds. The interactions between these components can be synergistic, where the response to the blend is greater than the sum of responses to individual components, or antagonistic, where a compound inhibits the response to another.

(Z)-11-Tetradecenal as a Key Component within Species-Specific Blends (e.g., Choristoneura fumiferana, Choristoneura rosaceana)

The composition of pheromone blends is often highly specific, ensuring reproductive isolation between closely related species.

Choristoneura fumiferana (Spruce Budworm): The primary sex pheromone is a blend of (E)- and (Z)-11-tetradecenal, typically in a 95:5 ratio. nih.govunirioja.eshealthyforestpartnership.ca While this two-component blend is effective, research has identified other minor components, such as (Z)-11-hexadecenal, that play a secondary role in orientation and courtship. nih.govresearchgate.netresearchgate.net The complete blend, including these minor components, elicits behavioral responses in males that are more akin to those induced by a calling female than the two-component blend alone. nih.govcambridge.org

Choristoneura rosaceana (Obliquebanded Leafroller): The pheromone blend of this species shows regional variation. Western populations utilize a four-component blend that includes (Z)-11-tetradecenyl acetate (B1210297), (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol, and (Z)-11-tetradecenal. cabidigitallibrary.orgusda.gov However, for a long time, (Z)-11-tetradecenal was not considered a component of the pheromone for eastern populations. nappo.org More recent studies have confirmed its presence and behavioral activity in eastern populations as well, where it acts as a crucial component for attraction. cambridge.org The pheromone can be produced from precursor acids via a Δ11-desaturase enzyme. bioone.org

Table 2: Pheromone Blend Composition for Choristoneura Species

| Species | Primary Components | Key Minor Components | Reference |

|---|---|---|---|

| Choristoneura fumiferana | (E)-11-Tetradecenal & (Z)-11-Tetradecenal (approx. 95:5) | (Z)-11-Hexadecenal, (Z)-5-Tricosene | nih.govresearchgate.nethealthyforestpartnership.ca |

| Choristoneura rosaceana (Western) | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecen-1-ol | (Z)-11-Tetradecenal | cabidigitallibrary.orgusda.gov |

| Choristoneura rosaceana (Eastern) | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecen-1-ol | (Z)-11-Tetradecenal (now confirmed) | cambridge.orgnappo.org |

Synergistic and Antagonistic Interactions with Structural and Functional Analogs (e.g., Acetates, Alcohols, other Aldehydes)

The behavioral outcome of a pheromone signal is determined by the precise blend of its components, where structural analogs can either enhance or inhibit attraction.

Synergistic Interactions: In many species, while a single major component can elicit a basic response, the full behavioral sequence requires the presence of minor components. For the western spruce budworm, adding the corresponding acetate ((E/Z)-11-tetradecenyl acetate) and alcohol ((E/Z)-11-tetradecen-1-ol) to the main aldehyde blend significantly increased the percentage of moths flying upwind and landing at the lure in flight tunnel assays. nih.gov In Heliothis virescens, (Z)-11-hexadecenal is the major pheromone component, but the addition of a minor component, (Z)-9-tetradecenal, is necessary to elicit optimal behavioral activity. psu.educabidigitallibrary.org

Antagonistic Interactions: Some compounds, while structurally similar to the main pheromone components, can act as antagonists, reducing or completely inhibiting the attraction of males. In C. fumiferana, the addition of (E)-11-tetradecenyl acetate to the primary aldehyde blend was found to reduce trap catches, an effect that was counteracted by the further addition of tetradecanal. cambridge.org For the European corn borer, Ostrinia nubilalis, (Z)-9-tetradecenyl acetate acts as a behavioral antagonist. researchgate.netnih.gov Similarly, adding (Z)-11-hexadecenal to the sex pheromone of O. nubilalis significantly antagonized the flight-tunnel response of males. researchgate.net In some cases, a compound that is part of the blend can become an antagonist if its ratio relative to other components is too high; for the moth Archips strojny, (Z)-11-tetradecenyl alcohol appears to be an antagonist to the primary attractant, (Z)-11-tetradecenyl acetate. mdpi.com These inhibitory signals are critical for maintaining reproductive isolation between species that may use similar primary pheromone components. mdpi.com

Role of Isomeric Ratios and Blend Proportions in Reproductive Isolation

Interspecific reproductive isolation is frequently maintained by species-specific pheromone blends. Even closely related moth species that share common pheromone components can achieve reproductive isolation by utilizing different ratios of these compounds. For instance, several species within the genus Yponomeuta (small ermine moths) use a mixture of (E)-11- and (Z)-11-tetradecenyl acetate in varying ratios as their primary pheromone components. researchgate.net While there is variation among individual females within a species, the range of these ratios is often species-specific, contributing to the prevention of cross-attraction. researchgate.net

The Heliothinae subfamily of moths provides a well-studied example of how blend composition influences reproductive isolation. In Heliothis virescens, the essential sex pheromone components are (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-tetradecenal (Z9-14:Ald). royalsocietypublishing.orgroyalsocietypublishing.org The presence of both compounds is necessary to attract conspecific males. royalsocietypublishing.orgroyalsocietypublishing.org Research has shown that within a single population of H. virescens, there can be significant variation in the ratio of other compounds, such as hexadecanal (B134135) (16:Ald) to Z11-16:Ald. royalsocietypublishing.org This variation can be acted upon by selection, highlighting the evolutionary plasticity of pheromone blends. royalsocietypublishing.orgroyalsocietypublishing.org

In the case of the Eastern spruce budworm, Choristoneura fumiferana, the sex pheromone was identified as a mixture of (E)- and (Z)-11-tetradecenal. google.comresearchgate.net The most effective ratio for attracting males is believed to be approximately 95:5 (E/Z). google.comresearchgate.netmdpi.com This precise ratio is critical for mate recognition and reproductive success.

The following table illustrates the role of pheromone blend ratios in the reproductive isolation of various moth species where (Z)-11-tetradecenal or its derivatives are key components.

| Species | Major Pheromone Component(s) | Key Ratio for Reproductive Isolation | Reference(s) |

| Choristoneura fumiferana (Eastern Spruce Budworm) | (E)-11-tetradecenal, (Z)-11-tetradecenal | ~95:5 (E/Z) ratio | google.comresearchgate.netmdpi.com |

| Heliothis virescens (Tobacco Budworm) | (Z)-11-hexadecenal, (Z)-9-tetradecenal | Both components are essential for attraction | royalsocietypublishing.orgroyalsocietypublishing.org |

| Yponomeuta species (Small Ermine Moths) | (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | Species-specific ratios of (E) and (Z) isomers | researchgate.net |

| Adoxophyes orana (Summer Fruit Tortrix Moth) | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | Variability in the ratio of the two components | europa.eu |

Chemical Ecology of Pheromone Communication

Mechanisms of Species-Specific Pheromone Recognition

The ability of insects to distinguish between the pheromone blends of their own species and those of others is a fundamental aspect of chemical communication. This species-specific recognition is a multi-step process involving specialized olfactory receptor neurons (ORNs) on the antennae, which are tuned to detect specific pheromone components.

In many moth species, the antennae are equipped with different types of sensilla, each housing ORNs with distinct response profiles. biorxiv.org For example, in Helicoverpa armigera, which uses (Z)-11-hexadecenal as its primary sex pheromone component, different types of sensilla trichodea respond specifically to different pheromone compounds. biorxiv.org This allows the male moth to deconstruct the complex chemical signal of a female's pheromone plume.

The specificity of pheromone recognition is further refined at the level of pheromone receptors (PRs), which are proteins expressed on the dendrites of ORNs. frontiersin.org These receptors bind to specific pheromone molecules, initiating a neural signal. The evolution of PRs with distinct ligand specificities is thought to be a key driver of speciation in moths. nih.govnih.gov For instance, in the genus Mythimna, different species have evolved PRs that are tuned to the specific pheromone components used by their respective species. frontiersin.orgnih.gov

The following table outlines the key molecular and cellular components involved in species-specific pheromone recognition.

| Component | Function | Example Species | Reference(s) |

| Olfactory Receptor Neurons (ORNs) | Detect specific pheromone components. | Helicoverpa armigera, Mythimna separata | biorxiv.orgfrontiersin.org |

| Pheromone Receptors (PRs) | Bind to specific pheromone molecules, initiating a neural signal. | Mythimna loreyi, Mythimna separata, Helicoverpa species | frontiersin.orgnih.govnih.gov |

| Pheromone-Binding Proteins (PBPs) | Transport pheromone molecules to the ORs. | Helicoverpa armigera | biorxiv.org |

Disruptive Effects of Non-Host Plant Volatiles and Environmental Factors on Pheromone Communication

Pheromone communication does not occur in a vacuum; it is subject to interference from a variety of environmental factors, including volatile organic compounds (VOCs) released from non-host plants. These non-host plant volatiles can disrupt pheromone-mediated mate finding in several ways.

Some plant volatiles can act as antagonists, inhibiting the response of male moths to the female's sex pheromone. For example, in the noctuid moth Agrotis ipsilon, the plant volatiles heptanal (B48729) and linalool (B1675412) have been found to reduce pheromone sensitivity at both the peripheral and central olfactory levels. mdpi.com This can occur through various mechanisms, including sensory adaptation, central nervous system habituation, or by creating a "noisy" chemical background that masks the pheromone signal. oup.com

Environmental factors such as temperature and sunlight can also affect the stability and persistence of pheromone molecules, potentially altering the blend ratio and reducing its effectiveness. researchgate.net Furthermore, insecticide resistance has been shown to modify the sex-pheromone communication system in some species. In the obliquebanded leafroller, Choristoneura rosaceana, resistant females produce and release smaller quantities of key pheromone components, including (Z)-11-tetradecenal, compared to susceptible females. cambridge.org The antennae of resistant males were also less sensitive to certain pheromone components. cambridge.org

The following table summarizes some of the known disruptive effects on pheromone communication involving (Z)-11-tetradecenal and related compounds.

| Disruptive Factor | Effect on Pheromone Communication | Affected Species | Reference(s) |

| Non-Host Plant Volatiles (e.g., heptanal, linalool) | Reduced pheromone sensitivity, masking of pheromone signal. | Agrotis ipsilon, Grapholita molesta | mdpi.com |

| Environmental Factors (e.g., temperature, sunlight) | Altered stability and persistence of pheromone components. | General observation | researchgate.net |

| Insecticide Resistance | Reduced production and release of pheromone components; decreased antennal sensitivity. | Choristoneura rosaceana | cambridge.org |

Mechanisms of Olfactory Perception and Signal Transduction of Z 11 Tetradecenal

Neurophysiological Responses to (Z)-11-Tetradecenal

The initial detection of (Z)-11-tetradecenal occurs in the antennae of the insect, where specialized olfactory receptor neurons (ORNs) are housed within sensory hairs called sensilla. The response of these neurons to the odorant can be measured using electrophysiological techniques.

Single Sensillum Recordings (SSR) provide a more detailed view by measuring the activity of individual ORNs housed within a single sensillum. researcher.liferesearcher.life This technique has been instrumental in characterizing the specificity of neuronal responses to different pheromone components. For instance, in the Eastern Spruce Budworm, Choristoneura fumiferana, SSR studies revealed that ORNs in both males and females are sensitive to (E/Z)-11-tetradecenal. mdpi.com In some moth species, specific types of sensilla trichodea (sensory hairs) house neurons that are highly specialized to detect particular pheromone components. For example, in Helicoverpa armigera, type A sensilla respond specifically to (Z)-11-hexadecenal, a related compound, while type B sensilla respond to (Z)-9-tetradecenal. biorxiv.org Similarly, studies on Helicoverpa zea have identified long trichoid sensilla containing a large-spiking ORN that responds to the major pheromone component, (Z)-11-hexadecenal. psu.edu In some recordings from these sensilla, smaller spikes that also seem to respond to the same compound have been observed, suggesting possible electrical coupling between neighboring sensilla. psu.edu

The response of ORNs is typically dose-dependent, meaning the firing rate of the neuron increases with the concentration of the odorant, up to a certain saturation point. In Choristoneura fumiferana, the frequency of spikes elicited in ORNs by (E/Z)-11-tetradecenal was higher at a 100 µg dosage compared to lower dosages. mdpi.com In studies of related moth species like Helicoverpa armigera and H. assulta, dose-response curves for ORNs responding to the major sex pheromone components show clear saturation at high concentrations. researchgate.net This dose-response relationship is a fundamental aspect of how the olfactory system encodes the intensity of a chemical signal. The sensitivity of ORNs can vary; for instance, in H. assulta, the neurons responding to the major pheromone component, (Z)-9-hexadecenal, showed higher sensitivity than those responding to the minor component, (Z)-11-hexadecenal. researchgate.net

Electroantennographic Detection (EAD) and Single Sensillum Recordings (SSR)

Molecular Basis of (Z)-11-Tetradecenal Recognition

The specificity of olfactory perception at the molecular level is determined by the interaction between the odorant molecule and specific proteins in the antenna, namely olfactory receptors and odorant binding proteins.

Olfactory receptors (ORs) are transmembrane proteins located on the dendritic membrane of ORNs that bind to specific odorant molecules, initiating the signal transduction cascade. frontiersin.orgmdpi.com The interaction between the ligand, in this case, (Z)-11-tetradecenal, and the OR is highly specific and is a key determinant of the neuron's response profile. researchgate.net In moths, pheromone receptors (PRs) are a specialized class of ORs responsible for detecting sex pheromones. frontiersin.org The binding of a pheromone molecule to its specific PR triggers a conformational change in the receptor, which in turn activates the intracellular signaling pathway. researchgate.net The specificity of this interaction is remarkable; even subtle changes in the structure of the ligand can drastically alter its ability to activate a given receptor. mdpi.com In some cases, a single amino acid substitution in a PR can shift its tuning from one pheromone component to another, highlighting the precise molecular nature of this recognition. elifesciences.org

Before reaching the ORs, hydrophobic odorant molecules like (Z)-11-tetradecenal must traverse the aqueous sensillar lymph that bathes the dendrites of the ORNs. biorxiv.orgoup.com This transport is facilitated by small, soluble proteins called Odorant Binding Proteins (OBPs) and a specialized subclass known as Pheromone Binding Proteins (PBPs). biorxiv.orgoup.com These proteins are abundant in the sensillar lymph and are thought to bind to odorants, solubilize them, and transport them to the ORs. biorxiv.orgnih.gov PBPs are often found in the trichoid sensilla that detect pheromones. biorxiv.org While initially thought to play a major role in the specificity of odor detection, some studies suggest that while PBPs contribute to the sensitivity of the olfactory system, they may have less of a role in modulating the selectivity of the corresponding ORs. nih.gov For example, in Helicoverpa armigera, the addition of specific PBPs significantly increased the response of an OR to (Z)-11-hexadecenal, but did not change the receptor's tuning breadth. biorxiv.orgnih.gov

Ligand-Receptor Interactions Involving Olfactory Receptors (ORs)

Intracellular Signal Transduction Pathways in Olfactory Receptor Cells

Once (Z)-11-tetradecenal binds to its corresponding OR, a signal transduction cascade is initiated within the ORN. smolecule.com In insects, ORs form a ligand-gated ion channel complex with a highly conserved co-receptor called Orco. biorxiv.org The binding of the odorant to the OR is thought to induce a conformational change that opens this ion channel, leading to an influx of cations and depolarization of the neuron's membrane. nih.gov This initial depolarization is then amplified, leading to the generation of action potentials that are transmitted to the brain. nih.gov

In addition to this ionotropic pathway, there is also evidence for metabotropic signaling pathways in olfaction, involving G-proteins and second messengers like cyclic AMP (cAMP). nih.govplos.org In this type of pathway, the activated OR interacts with a G-protein, which then stimulates an enzyme like adenylyl cyclase to produce cAMP. nih.govplos.org The cAMP can then bind to and open cyclic nucleotide-gated ion channels, contributing to the depolarization of the cell. nih.gov The interplay between these different signaling pathways allows for the complex processing and regulation of olfactory information at the cellular level. oup.comalliedacademies.org

Advanced Synthesis Methodologies for Z 11 Tetradecenal

Laboratory and Industrial Synthesis Approaches

Multi-Step Synthesis via Hydroformylation and Reduction

A common strategy for the synthesis of 11-tetradecenal involves a multi-step process that often begins with a long-chain alkene or alkyne. herts.ac.uk One of the key steps is hydroformylation, which introduces a formyl group (-CHO) to the carbon chain, creating an aldehyde intermediate. herts.ac.ukherts.ac.uk This is typically followed by a reduction of the aldehyde to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. herts.ac.ukherts.ac.uk Subsequent isomerization ensures the double bond is correctly positioned at the 11th carbon in the desired (Z) configuration, followed by purification. herts.ac.ukherts.ac.uk

Another documented multi-step synthesis starts with 1,1-diethoxy-9-chloro nonane. prepchem.com This compound undergoes a Grignard reaction with magnesium and is then coupled with a mixture of 3-chloro-1-pentene and 1-chloro-2-pentene. prepchem.com The resulting product, 1,1-dialkoxy-11-tetradecene, is then hydrolyzed using an aqueous acid to yield 11-tetradecenal. google.com This process can be catalyzed by transition metal salts to control the isomer ratio. google.com

The following table outlines a typical multi-step synthesis sequence:

| Step | Description | Reagents/Conditions |

| 1 | Grignard Reagent Formation | 1,1-diethoxy-9-chloro nonane, magnesium, anhydrous tetrahydrofuran |

| 2 | Coupling Reaction | Mixture of 3-chloro-1-pentene and 1-chloro-2-pentene |

| 3 | Hydrolysis | Aqueous hydrochloric acid |

| 4 | Purification | Extraction and distillation |

Stereoselective Synthesis for Z-Isomer Purity

Achieving high Z-isomer purity is a critical aspect of synthesizing (Z)-11-tetradecenal. Stereoselective synthesis methods are employed to control the geometry of the double bond. One approach involves the Wittig reaction, a well-established method for creating alkenes. For instance, the synthesis of (11Z,13)-tetradecadien-1-yl acetate (B1210297) and the corresponding aldehyde has been achieved via a Wittig reaction between a phosphonium (B103445) salt and an α,β-unsaturated aldehyde like acrolein, yielding the (Z)-isomer as the major product. diva-portal.org

Another strategy for stereoselective synthesis involves sequential cross-coupling reactions. researchgate.net Starting with a (Z)-configured building block like (Z)-1-bromo-2-phenylthioethene, cross-coupling with a Grignard reagent in the presence of a palladium catalyst can be performed. researchgate.net A second cross-coupling reaction with a different Grignard reagent and a nickel catalyst can then be used to construct the final carbon skeleton with the desired Z-configuration. researchgate.net

Catalytic processes are also crucial for ensuring the correct (Z)-configuration. herts.ac.uk Specific catalysts can favor the formation of the (Z)-isomer over the (E)-isomer during the synthesis of the aldehyde from a precursor. herts.ac.uk

The table below summarizes key stereoselective synthesis strategies:

| Method | Key Reaction | Catalysts/Reagents | Isomer Purity |

| Wittig Reaction | Ylide + Aldehyde | NaN[Si(Me)3]2 | Predominantly Z-isomer |

| Sequential Cross-Coupling | Grignard Reactions | [PdCl2(PPh3)2], [NiCl2(dppe)] | High stereoisomeric purity |

| Catalytic Isomerization | Isomerization of double bond | Specific catalysts | Favors Z-isomer |

Novel Synthetic Routes (e.g., Olefin Metathesis)

Olefin metathesis has emerged as a powerful and versatile tool for the synthesis of complex molecules, including (Z)-11-tetradecenal. caltech.edu This method involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes based on ruthenium, molybdenum, or tungsten. caltech.edugoogleapis.comgoogle.com

Cross-metathesis of protected fatty alcohols or fatty acid esters with α-olefins using Z-selective catalysts can produce a variety of unsaturated fatty alcohol precursors with high Z-olefin content. googleapis.com These precursors can then be converted to the desired aldehyde. For example, the cross-metathesis of 9-decenyl acetate with an α-olefin using a tungsten-based catalyst has been reported. googleapis.com More recent developments have focused on Z-selective ruthenium and osmium catalysts. justia.com

The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. caltech.edu The reaction's outcome can be influenced by removing a volatile product like ethylene (B1197577) gas to drive the equilibrium towards the desired product. caltech.edu

Control of Isomeric Purity in Synthetic (Z)-11-Tetradecenal Preparations

The control of isomeric purity in the synthesis of (Z)-11-tetradecenal is paramount, as the biological activity is often highly dependent on the specific stereoisomer. The presence of the E-isomer can sometimes inhibit the biological response.

Several techniques are employed to ensure high Z-isomer purity. The choice of synthetic route is a primary factor. Stereoselective methods, such as the Wittig reaction under specific conditions or the use of Z-selective metathesis catalysts, are designed to favor the formation of the Z-isomer from the outset. diva-portal.orgnih.gov

Even with stereoselective methods, mixtures of (Z) and (E) isomers can be formed. nih.gov Therefore, purification is a critical step. Medium pressure liquid chromatography (MPLC) using silica (B1680970) gel impregnated with silver nitrate (B79036) has been shown to be effective in separating isomers and increasing the purity to over 99.9%. diva-portal.org Urea complexes have also been utilized for the separation of geometrical isomers. pherobase.com

The following table highlights methods for controlling isomeric purity:

| Technique | Principle | Application |

| Stereoselective Synthesis | Directing the reaction to form the desired isomer | Wittig reaction, Z-selective olefin metathesis |

| MPLC with Silver Nitrate | Differential interaction of isomers with silver ions | Purification of final product and intermediates |

| Urea Complexation | Formation of inclusion complexes with specific isomers | Separation of geometrical isomers |

Development of Structurally Related Analogs for Research Applications

The synthesis of structurally related analogs of (Z)-11-tetradecenal is crucial for structure-activity relationship (SAR) studies and for developing more potent or stable compounds for practical applications. annualreviews.org Modifications can be made to the carbon chain length, the position and geometry of the double bond, and the functional group. annualreviews.org

For example, analogs with different chain lengths or with the double bond in a different position can be synthesized to probe the structural requirements of the target receptor. The aldehyde functional group can be replaced with other polar groups, such as formate (B1220265) or propionate, to investigate their effect on biological activity. annualreviews.org In some cases, replacing the acetate moiety with an aldehyde group has resulted in potent antagonists. annualreviews.org

The synthesis of these analogs often follows similar synthetic strategies to those used for (Z)-11-tetradecenal itself, such as olefin metathesis or Wittig reactions, but with different starting materials to introduce the desired structural variations. googleapis.comannualreviews.org

Ecological Applications and Pest Management Strategies Utilizing Z 11 Tetradecenal

Pheromone-Based Monitoring of Insect Populations

The use of synthetic pheromones is a cornerstone of many Integrated Pest Management (IPM) programs, primarily for monitoring insect populations. usda.gov This monitoring helps to determine the presence or absence of a species in a particular area and to gauge whether population numbers justify control measures. usda.gov Pheromone-baited traps are instrumental in tracking the spread of major agricultural pests. usda.gov For these monitoring systems to be effective, there must be a clear correlation between the number of insects captured and the actual population density. oup.com

The effectiveness of pheromone-based monitoring is highly dependent on the design of both the lure and the trap. Research has focused on optimizing these elements to improve capture rates and specificity.

Lure Composition: The precise ratio of pheromone components is critical. For the spruce budworm (Choristoneura fumiferana), the sex pheromone was identified as a 95:5 blend of (E)-11-tetradecenal and (Z)-11-tetradecenal. researchgate.netmdpi.com The development of lures that mimic this specific ratio is essential for effective monitoring. researchgate.net Similarly, for the fir coneworm (Dioryctria abietivorella), studies determined that the optimal lure blend contained 200 µg of (9Z,11E)-tetradecadien-1-yl acetate (B1210297) and 2000 µg of a specific C25 pentaene in a rubber septum dispenser. usda.gov Adding other potential pheromone components, such as (Z)-9-tetradecen-1-yl acetate, did not increase attraction. usda.gov

Trap Design and Placement: The physical characteristics and placement of traps also play a significant role. Studies on the codling moth (Cydia pomonella) found that white and green traps were twice as effective as blue traps. science.gov Trap height is another crucial factor; traps placed in the middle of the tree canopy captured more moths than those in the upper portion. science.gov For some weevil species, light red traps placed at a height of 50 cm above the ground have been found to be most efficient. researchgate.net The type of trap, such as funnel, delta, or sticky traps, can also yield different results depending on the target species and environmental conditions. researchgate.net For instance, funnel traps were found to be more effective than adhesive traps for monitoring the olive moth (Palpita unionalis). researchgate.net

Table 1: Factors Influencing Pheromone Trap Efficacy

| Factor | Variable | Example Species | Finding | Citation |

| Lure Composition | Component Ratio | Spruce Budworm (Choristoneura fumiferana) | A 95:5 ratio of (E/Z)-11-tetradecenal is crucial for attraction. | researchgate.netmdpi.com |

| Component Dose | Fir Coneworm (Dioryctria abietivorella) | Optimal lure contains 200 µg of 9Z,11E-14:Ac and 2000 µg of C25 pentaene. | usda.gov | |

| Trap Design | Color | Codling Moth (Cydia pomonella) | White and green traps were found to be twice as effective as blue traps. | science.gov |

| Shape/Type | Olive Moth (Palpita unionalis) | Funnel traps were more attractive than adhesive traps. | researchgate.net | |

| Trap Placement | Height | Codling Moth (Cydia pomonella) | Traps in the middle of the tree canopy had higher capture rates. | science.gov |

Pheromone traps baited with (Z)-11-tetradecenal and related compounds are used extensively to estimate insect population densities and map their distribution over space and time. oup.commdpi.com This information is vital for early pest detection and for timing control measures before populations cause significant damage. mdpi.com

Networks of traps allow for the monitoring of pest movements and redistribution across a landscape. researchgate.net For species like the cotton bollworm (Helicoverpa armigera), spatiotemporal mapping helps identify initial infestation hotspots, allowing for targeted control before the pest spreads more widely. mdpi.com Data from these trapping networks can be analyzed with geostatistical methods to create detailed maps illustrating population dynamics. mdpi.comresearchgate.net For example, studies have used trap data to illustrate the gradual spread of H. armigera populations across cotton fields over a growing season. mdpi.com Such detailed knowledge of a pest's spatial distribution is fundamental to developing sustainable management plans. researchgate.net

Optimization of Lure and Trap Designs for Enhanced Efficacy

Contribution to Sustainable Agricultural and Forest Pest Control

(Z)-11-Tetradecenal is a significant semiochemical that plays a crucial role in the development of sustainable pest management strategies, particularly for lepidopteran pests in both agricultural and forestry settings. researchgate.net Its application aligns with the principles of Integrated Pest Management (IPM) by offering a species-specific, environmentally benign alternative to broad-spectrum insecticides. researchgate.netmdpi.com The use of synthetic pheromones like (Z)-11-tetradecenal for mating disruption helps to control pest populations by interfering with their reproductive cycle, which can lead to a reduction in crop and forest damage. hc-sc.gc.capublications.gc.ca This biotechnical control method is valued for its low toxicity to non-target organisms and its ability to be integrated with other control tactics, thereby reducing the reliance on conventional chemical pesticides. mdpi.comhc-sc.gc.capublications.gc.ca

In forestry, (Z)-11-Tetradecenal is a key component of the sex pheromone for the eastern spruce budworm, Choristoneura fumiferana, a major defoliator of spruce and balsam fir in North America. nih.govgoogle.com Mating disruption techniques utilizing this compound have been developed to manage spruce budworm populations, especially at low densities, to prevent large-scale outbreaks. mdpi.com Formulations containing a blend of (E)- and (Z)-11-tetradecenal are designed to be released in managed areas, making it difficult for male moths to locate females and successfully mate. mdpi.comcambridge.org This approach is particularly valuable for forest environments where ground-based applications are often impractical, as aerial application methods have been developed for these pheromone-based products. hc-sc.gc.capublications.gc.ca The use of (Z)-11-tetradecenal provides a different mode of action compared to traditional insecticides, which can help in managing the development of insecticide resistance. hc-sc.gc.capublications.gc.ca

In agriculture, (Z)-11-Tetradecenal is utilized in pheromone blends to manage various leafroller species that are pests in fruit orchards. Field studies have investigated its role in the mating disruption of the obliquebanded leafroller, Choristoneura rosaceana, a pest in apple, pear, and other tree fruit orchards. epa.govresearchgate.net Research has explored the efficacy of different pheromone blends, comparing two-component blends with three- or four-component blends that include (Z)-11-tetradecenal. researchgate.net While some studies for C. rosaceana found that the addition of (Z)-11-tetradecenal did not significantly improve the disruption achieved by the primary acetate components, it remains a registered active ingredient for managing this and other leafroller pests in pome fruits, stone fruits, and nut crops. epa.govresearchgate.net The application of these pheromone-based strategies can result in significantly lower moth catches in traps and can be as effective as conventional insecticide programs in preventing fruit injury, offering a cost-saving and more sustainable alternative. researchgate.net

The following table summarizes research findings on the application of (Z)-11-Tetradecenal in pest management.

| Target Pest | Study Context | Pheromone Blend Components | Key Findings |

| Spruce Budworm (Choristoneura fumiferana) | Forests (Spruce, Balsam Fir) | A mixture of (E)-11-tetradecenal and (Z)-11-tetradecenal (typically 95:5 E:Z ratio). mdpi.comcambridge.org | Disrupts the ability of male moths to locate females, leading to unmated females and a reduction in fertile eggs. hc-sc.gc.capublications.gc.ca Considered a viable alternative to conventional insecticides, especially for low-density populations and in areas where aerial application is necessary. mdpi.comhc-sc.gc.ca |

| Obliquebanded Leafroller (Choristoneura rosaceana) | Tree Fruit Orchards (e.g., Apple) | Tested as an addition to a primary blend of (Z)-11-tetradecen-1-yl acetate and (E)-11-tetradecen-1-yl acetate. researchgate.net | In one study, the addition of (Z)-11-tetradecenal to the acetate components did not significantly enhance mating disruption. researchgate.net However, it is an active ingredient in products for managing several leafroller species. epa.gov |

| Pandemis Leafroller (Pandemis pyrusana) | Orchards | A blend of (Z)-11-tetradecenyl acetate and (Z)-11-tetradecanal. | The blend significantly reduced moth captures in lure-baited traps and the mating of tethered virgin females. researchgate.net |

Environmental Dynamics and Degradation of Z 11 Tetradecenal

Environmental Fate and Persistence in Terrestrial and Aquatic Systems

(Z)-11-Tetradecenal, like other SCLPs, is released into the environment through passive vaporization from dispensers. publications.gc.ca Its persistence in soil and water is generally low due to rapid degradation. publications.gc.caoup.com Studies on similar aldehyde pheromones, such as (Z)-9-tetradecenal, show rapid dissipation from both soil and water. The half-life of (Z)-9-tetradecenal in soil was found to be 29 hours at 22°C and decreased to 10 hours at 32°C. oup.com In water, its half-life was 30 hours at 22°C and 12 hours at 32°C. oup.com Given the structural similarity, a comparable rapid degradation is expected for (Z)-11-Tetradecenal.

Regulatory bodies note that due to their application method and inherent properties, SCLPs are expected to result in low environmental exposure. regulations.gov They are known to break down rapidly in the environment, minimizing their persistence. publications.gc.ca

Table 1: Half-life of a Structurally Similar Pheromone, (Z)-9-Tetradecenal, in Different Environmental Compartments oup.com

| Environmental Matrix | Temperature (°C) | Half-life (hours) |

|---|---|---|

| Soil | 22 | 29 |

| Soil | 32 | 10 |

| Water | 22 | 30 |

| Water | 32 | 12 |

This data for (Z)-9-Tetradecenal suggests a similar rapid degradation pattern for (Z)-11-Tetradecenal.

Degradation Pathways and Metabolite Identification

The degradation of (Z)-11-Tetradecenal in the environment proceeds through several pathways, primarily driven by oxidative and potentially reductive processes.

A primary degradation pathway for aldehydes like (Z)-11-Tetradecenal is oxidation to the corresponding carboxylic acid. This transformation is a common reaction for aldehydes when exposed to environmental oxidants. Research on the degradation of the related compound (Z)-9-tetradecenal in soil has shown that the corresponding carboxylic acid is a major degradation product detected. oup.com The presence of fatty acids can also catalyze the decomposition of aldehyde pheromones, indicating that oxidation is a significant degradation route. google.com

Besides oxidation, other transformation products can be formed. In aqueous environments, a wider range of degradation products has been detected for similar aldehyde pheromones compared to soil. oup.com For instance, studies on the degradation of (Z)-11-hexadecenal and (Z)-9-tetradecenal have identified various breakdown products. acs.org Another potential transformation is the reduction of the aldehyde group to its corresponding alcohol, (Z)-11-tetradecen-1-ol. herts.ac.uk The stability of aldehyde pheromones can be affected by storage conditions, with degradation being accelerated by the presence of oxygen. google.com

Table 2: Potential Degradation Reactions of (Z)-11-Tetradecenal

| Reaction Type | Reactant | Primary Product |

| Oxidation | (Z)-11-Tetradecenal | (Z)-11-Tetradecenoic acid |

| Reduction | (Z)-11-Tetradecenal | (Z)-11-Tetradecen-1-ol |

Oxidative Degradation to Carboxylic Acids

Ecological Impact Assessments of (Z)-11-Tetradecenal Release

Ecological impact assessments for SCLPs, including (Z)-11-Tetradecenal, have generally concluded a low risk to the environment. publications.gc.caregulations.gov These assessments consider the substance's environmental fate, persistence, and potential toxicity to non-target organisms. eianz.org

(Z)-11-Tetradecenal is considered to be readily biodegradable. publications.gc.ca SCLPs are typically broken down into non-toxic compounds by enzyme systems that are common in most living organisms. publications.gc.ca This inherent biodegradability is a key factor in their favorable environmental safety profile. envirocarelabs.com

The U.S. Environmental Protection Agency (EPA) has established that SCLPs demonstrate low toxicity in animal testing, and their use is not expected to pose a risk to human health or the environment. regulations.gov Consequently, the data requirements for toxicology and environmental fate for these pheromones are significantly reduced. regulations.gov The amount of active ingredient released during agricultural use is considered comparable to natural emissions and is deemed to pose a low risk to non-target species. publications.gc.ca

Future Research Directions and Unexplored Avenues for Z 11 Tetradecenal

Advanced Studies in Olfactory Receptor Selectivity and Deorphanization

The molecular basis of how insects detect and discriminate vast arrays of chemical cues, including pheromones, lies in the function of olfactory receptors (ORs). slu.sefrontiersin.org While some pheromone receptors (PRs) for major pheromone components have been identified in certain species, a significant portion of the OR repertoire in many insects that utilize (Z)-11-tetradecenal remains "orphan," meaning their specific ligands are unknown. slu.sefrontiersin.org Future research should focus on the systematic deorphanization of the complete set of ORs in key pest species. frontiersin.org This involves expressing candidate ORs in heterologous systems, such as Xenopus oocytes or the Drosophila "empty neuron" system, and screening them against a broad library of compounds, including (Z)-11-tetradecenal and its analogs. frontiersin.orgelifesciences.orgnih.gov

Such studies will not only identify the specific receptor for (Z)-11-tetradecenal but also reveal the molecular logic of how the entire pheromone blend is perceived. For instance, understanding the selectivity of different receptors can explain how subtle changes in the pheromone ratio can lead to reproductive isolation between closely related species. elifesciences.org Advanced research could investigate the structural basis of ligand-receptor interactions, identifying the specific amino acid residues responsible for the high sensitivity and selectivity of PRs for (Z)-11-tetradecenal. elifesciences.orgresearchgate.net This knowledge is crucial for designing more potent and selective synthetic mimics or antagonists for pest control.

Key research questions in this area include:

What are the cognate receptors for all components of the pheromone blend containing (Z)-11-tetradecenal in key pest species?

How does the selectivity of these receptors contribute to the perception of the precise pheromone ratio?

What are the molecular determinants of ligand binding and receptor activation for the (Z)-11-tetradecenal receptor?

Comprehensive Analysis of Pheromone Blend Optimization for Pest Control

The effectiveness of pheromone-based pest control strategies, such as mating disruption, often depends on the precise composition of the synthetic blend. While (Z)-11-tetradecenal is a major component for many pests, its activity is frequently modulated by the presence of other minor components, which can have synergistic or antagonistic effects. researchgate.netannualreviews.org For example, in the spruce budworm, Choristoneura fumiferana, the pheromone is a blend of (E)- and (Z)-11-tetradecenal, and the precise ratio is critical for attraction. sakura.ne.jpmdpi.com

Future research should systematically investigate the impact of varying the ratios of known pheromone components and incorporating newly identified minor or trace components. This requires a combination of electrophysiological recordings from the insect antenna, behavioral assays in wind tunnels, and large-scale field trials. researchgate.net Furthermore, the interaction of pheromones with host-plant volatiles is a largely unexplored area that could lead to the development of highly attractive "super-blends." researchgate.net Some plant volatiles have been shown to synergize the response to sex pheromones, potentially increasing the efficacy of lures for monitoring and mass trapping. researchgate.net

Table 1: Factors Influencing Pheromone Blend Optimization

| Factor | Description | Potential Impact on (Z)-11-Tetradecenal Efficacy |

| Component Ratios | The relative proportions of major and minor pheromone components in the blend. | Altering the ratio of (Z)-11-tetradecenal to other components can significantly increase or decrease attraction. |

| Isomeric Purity | The presence of different geometric isomers (e.g., E vs. Z) of tetradecenal. | The presence of the 'wrong' isomer can be inhibitory to the target species. mdpi.com |

| Host-Plant Volatiles | Volatile organic compounds released by the host plants of the target insect. | Can act synergistically with (Z)-11-tetradecenal to enhance attraction. researchgate.net |

| Antagonists | Compounds that inhibit or disrupt the response to the pheromone. | Can be used to improve the specificity of lures by repelling non-target species. |

Molecular-Level Investigation of Biosynthetic Enzyme Regulation

The production of (Z)-11-tetradecenal in the pheromone glands of female moths is a tightly regulated process involving a series of enzymatic steps. researchgate.net Key enzyme families include fatty acid synthases, desaturases, and fatty-acyl reductases (FARs). nih.govslu.se While the general biosynthetic pathway is understood, the precise molecular mechanisms that regulate the activity and specificity of these enzymes are not fully elucidated. pnas.org

Future research should focus on the regulation of these enzymes at the transcriptional, translational, and post-translational levels. For instance, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) is known to trigger pheromone production, but its exact mode of action on specific enzymes like desaturases and reductases needs further investigation. pnas.orgnih.gov Understanding how different desaturase genes are differentially expressed to produce specific double bond positions is key to explaining the evolution of diverse pheromone blends. plos.org Functional characterization of the specific FARs involved in converting fatty-acyl precursors to the final aldehyde pheromone will reveal another critical control point in the biosynthetic pathway. pnas.org This knowledge could potentially lead to novel pest control strategies aimed at disrupting pheromone production in females.

Exploration of Novel Applications Beyond Traditional Pest Management

The primary application of (Z)-11-tetradecenal has been in integrated pest management (IPM) for monitoring and mating disruption. wikipedia.org However, its high specificity and potency open the door to other innovative applications. One promising area is in biodiversity monitoring and conservation. Pheromone traps can be used to survey for the presence of rare or cryptic moth species, providing valuable data for conservation efforts.

Another potential application is in enhancing the effectiveness of biological control agents. Some parasitic wasps that attack pest insects are known to use the host's sex pheromone as a cue to locate their targets. Incorporating (Z)-11-tetradecenal into biocontrol strategies could help to attract and retain these natural enemies in the target area. Furthermore, research into the use of pheromones for manipulating the behavior of non-pest species for ecological restoration or to enhance pollination could be a fruitful avenue.

Development of Highly Sensitive and Selective Analytical Detection Methodologies

The ability to detect and quantify minute amounts of (Z)-11-tetradecenal is crucial for both research and practical applications. Current methods, such as gas chromatography coupled with mass spectrometry (GC-MS) or an electroantennographic detector (GC-EAD), are powerful but often require laboratory-based instrumentation. nih.govalfa-chemistry.comresearchgate.net

There is a significant need for the development of portable, real-time biosensors for in-field detection of (Z)-11-tetradecenal. wur.nl Such devices could be based on insect olfactory receptors or pheromone-binding proteins, offering unparalleled sensitivity and selectivity. These sensors would revolutionize pest monitoring by providing immediate data on pest presence and density, allowing for more precise and timely control interventions. They could also be used to monitor the release rates of pheromones from commercial dispensers, ensuring their optimal performance throughout the season. Research in this area would involve protein engineering, nanotechnology, and microelectronics to create robust and user-friendly detection systems.

Table 2: Comparison of Detection Methods for (Z)-11-Tetradecenal

| Method | Principle | Advantages | Future Development |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies compounds based on their physicochemical properties. alfa-chemistry.com | High accuracy and structural confirmation. alfa-chemistry.com | Miniaturization for field portability. |

| Gas Chromatography-Electroantennography (GC-EAD) | Uses an insect antenna as a biological detector to identify active compounds in a GC effluent. researchgate.net | Extremely high sensitivity and biological relevance. researchgate.net | Development of more stable and long-lasting antennal preparations. |

| Biosensors | Utilizes biological components like olfactory receptors or antibodies for detection. | Potential for real-time, in-field monitoring with high selectivity. | Integration with portable electronic devices and improving long-term stability. |

Broadening Ecological Impact Studies to Non-Target Organisms and Ecosystem Resilience

(Z)-11-tetradecenal is considered to have minimal adverse effects on non-target organisms because of its specificity and the low quantities released into the environment. epa.govregulations.gov Regulatory assessments have generally concluded that risks to mammals, birds, and aquatic life are low. epa.gov However, most studies have focused on direct toxicity.

Future ecological research should adopt a broader perspective, investigating potential subtle or indirect effects on non-target insects, including beneficial predators and parasitoids, and pollinators. publications.gc.cahc-sc.gc.ca While direct toxicity may be negligible, there could be behavioral effects or competition for "communication channels." Understanding these interactions is crucial for ensuring the long-term sustainability of pheromone-based control tactics and their compatibility with ecosystem health. sustainability-directory.com Research should also explore the role of semiochemicals in maintaining ecosystem resilience and how large-scale use of synthetic pheromones might influence these complex chemical communication networks over time. sustainability-directory.comfrontiersin.org

Interdisciplinary Research Integrating Genomics, Proteomics, and Chemical Ecology

The most profound advances in understanding (Z)-11-tetradecenal will come from an interdisciplinary approach that integrates modern "-omics" technologies with classical chemical ecology. wikipedia.orgplos.orgresearchgate.net

Genomics: Sequencing the genomes of key pest species provides the complete catalog of genes involved in both the production and perception of (Z)-11-tetradecenal, including desaturases, reductases, olfactory receptors, and binding proteins. frontiersin.orgubc.ca

Transcriptomics: Analyzing gene expression in the pheromone gland and antennae can reveal which specific genes are active during pheromone production and reception. researchgate.net

Proteomics: Identifying the full complement of proteins in these tissues can confirm the presence and abundance of the key enzymes and receptors. plos.org

By combining these molecular approaches with behavioral and ecological field studies, researchers can build a complete picture of the (Z)-11-tetradecenal communication system, from gene to ecosystem. wikipedia.org This holistic understanding will be essential for developing the next generation of highly effective and sustainable pest management strategies based on this versatile chemical signal.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying Z-11-Tetradecenal in laboratory settings?

- Methodological Answer : Synthesis typically involves the oxidation of Z-11-tetradecenol using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic pathways. Purification is achieved via fractional distillation or column chromatography, with purity verified by GC-MS (retention index matching) and NMR (characteristic δ 9.4–9.8 ppm for α,β-unsaturated aldehydes) . Pilot testing of reaction conditions (e.g., temperature, solvent polarity) is critical to optimize yield and minimize byproducts .

Q. How is this compound identified and quantified in biological samples?

- Methodological Answer : Identification relies on hyphenated techniques like GC-MS coupled with electroantennographic detection (EAD) for pheromone activity confirmation. Quantification uses internal standards (e.g., deuterated analogs) to account for matrix effects. For trace-level detection, solid-phase microextraction (SPME) is employed prior to analysis . Cross-validation with synthetic standards ensures accuracy .

Q. What experimental designs are recommended for studying this compound’s role in insect communication?

- Methodological Answer : Field trials should use randomized trap placements with controlled release devices (e.g., rubber septa) to test attraction thresholds. Lab assays include wind tunnel experiments to measure behavioral responses (e.g., flight initiation) under varying concentrations. Ethical considerations include minimizing ecological disruption by using non-target species controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pheromonal activity of this compound across different insect species?

- Methodological Answer : Contradictions may arise from interspecific differences in receptor binding or synergistic/antagonistic effects of co-eluting compounds. Solutions:

- Comparative metabolomics : Analyze gland extracts via LC-MS to identify co-factors .

- Dose-response modeling : Test activity across a gradient (10⁻⁶ to 10⁻² μg/μL) to establish EC₅₀ values .

- Receptor-binding assays : Use heterologous expression systems (e.g., Xenopus oocytes) to isolate target receptors .

Q. What are the challenges in elucidating the biosynthetic pathway of this compound in Lepidoptera?

- Methodological Answer : Key challenges include:

- Tissue-specific enzyme localization : Use radiolabeled precursors (e.g., ¹⁴C-acetate) and autoradiography to track biosynthesis .

- Gene silencing : Apply RNAi in pheromone glands to confirm enzyme roles (e.g., desaturases) .

- Data integration : Combine transcriptomic and lipidomic datasets to map metabolic networks .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence and non-target effects?

- Methodological Answer :

- Field monitoring : Deploy semiochemical-baited traps seasonally over 3–5 years, with GC-MS analysis of degradation products (e.g., oxidation to carboxylic acids) .

- Ecotoxicity assays : Test acute/chronic exposure on beneficial arthropods (e.g., pollinators) using OECD guidelines .

- Data normalization : Account for variables like rainfall and temperature using multivariate regression .

Methodological Best Practices

Q. What statistical approaches are suitable for analyzing dose-dependent behavioral responses to this compound?

- Answer : Use generalized linear mixed models (GLMMs) to account for random effects (e.g., individual insect variability). For binary responses (attraction/no attraction), logistic regression with bootstrapping (1,000 iterations) ensures robustness. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How can researchers validate the specificity of this compound detection in complex biological matrices?

- Answer :

- Matrix-matched calibration : Spike samples with known concentrations and compare recovery rates .

- High-resolution MS : Use Orbitrap or Q-TOF systems to distinguish isotopic patterns from interferents .

- Blind testing : Include negative controls (solvent-only) and blinded analysts to reduce bias .

Data Presentation Guidelines

Table 1 : Comparison of Analytical Techniques for this compound

| Technique | Sensitivity (LOD) | Specificity | Use Case | Limitations |

|---|---|---|---|---|

| GC-EAD | 1 pg/μL | High | Pheromone activity screening | Requires live insect prep |

| LC-Q-TOF | 0.1 pg/μL | Very High | Metabolite profiling | Costly instrumentation |

| NMR | 10 μg | Moderate | Structural elucidation | Low sensitivity |

Table 2 : Experimental Design Considerations for Field vs. Lab Studies

| Factor | Field Study | Lab Study |

|---|---|---|

| Environmental control | Low (variable weather) | High (controlled conditions) |

| Ecological impact | Requires permits | Minimal |

| Data reproducibility | Challenging (seasonal effects) | High (standardized protocols) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.